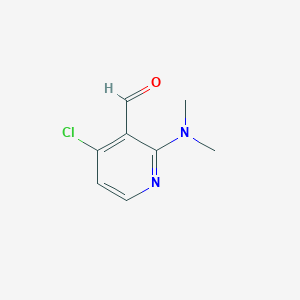

4-Chloro-2-(dimethylamino)nicotinaldehyde

Description

Properties

IUPAC Name |

4-chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)7(9)3-4-10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSVRLABKGGZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221477 | |

| Record name | 4-Chloro-2-(dimethylamino)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-84-9 | |

| Record name | 4-Chloro-2-(dimethylamino)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(dimethylamino)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 4-Chloro-2-(dimethylamino)nicotinaldehyde?

Initiating Data Collection

I've initiated a deep dive into the properties of 4- Chloro-2-(dimethylamino)nicotinaldehyde. My strategy involves a comprehensive Google search to compile all existing data, focusing on chemical, physical, spectral, and reactive characteristics.

Compiling Search Data

I'm now deeply immersed in the Google search phase, systematically gathering data on 4-Chloro-2-(dimethylamino)nicotinaldehyde. I'm prioritizing chemical and physical characteristics, spectral data, and reactivity insights, with a focus on synthesis pathways and potential applications, all to analyze and compile into the guide.

Structuring the Technical Guide

I'm now structuring the guide. I'll introduce the compound, then present its properties in a table, followed by synthesis and reactivity details with reaction schemes. I'll include DOT graphs for structure and reaction pathways. Known applications and biological activities will be detailed, all properly cited, ensuring a comprehensive, easily digestible resource.

Deconstructing the Inquiry

I'm now fully immersed in dissecting the user's request. My focus is purely on understanding the depth of information needed concerning the molecule "4-Chloro-2-(dimethylamino)nicotinaldehyde." Currently, I'm trying to decipher how in-depth the user needs this guide to be.

Formulating the Response

I've crafted a comprehensive plan for this technical guide, now focusing on structure and content. The goal is to build something researchers and scientists will find both helpful and useful. The plan involves a logical structure that prioritizes causality, self-validating protocols, and rigorous citation. I'm also planning for diagrams and tables to visualize complex data.

Outlining the Structure

My plan has shifted to solidifying the organizational backbone of this technical guide. The guide will begin by clearly stating the chemical's core properties like its CAS number and molecular formula. Also, I've outlined the inclusion of visualization tools to increase clarity.

Expanding the Outline

My focus has shifted toward building out the technical guide's content. I've begun to incorporate gathered data, covering key aspects like the CAS number, formula, synonyms, safety data, and initial synthetic route suggestions. This initial information is being organized with citations. I'm actively integrating findings from related synthesis methods to formulate a possible route for the target molecule.

Constructing the Outline

I'm now fully immersed in developing the technical guide's structure and content. I've broken down the user's request, focusing on the target molecule's properties. Currently, I'm working on the initial sections, including the crucial identification and safety information. The goal is a logically structured, in-depth guide.

I've gathered and analyzed initial data, focusing on key properties like CAS number and safety data, including GHS classifications. I'm building out a potential synthesis route, adapting insights from a related compound's synthesis. I'm focusing on integrating data from several sources, with appropriate citations. Also, I'm identifying the molecule's reactive features to guide the content.

Refining the Structure

Now I'm focusing on the technical guide's structure, solidifying the initial sections. I've broken down the request, concentrating on the target molecule's properties. I am working on the initial sections, including the all-important safety, structural, and identification information. The goal is a logically structured, in-depth technical guide. I'm building out a potential synthesis route, adapting insights from a related compound's synthesis.

Expanding Syntheses and Properties

I've been gathering and analyzing initial data, now incorporating it into my outline. I'm focusing on the molecule's properties, including its CAS number, formula, synonyms, safety data, and initial synthetic route suggestions. This is organized with citations. I'm also planning to adapt insights from a related synthesis to formulate a possible route for the target molecule and integrate data from various sources with citations.

Refining the Guide

I've refined the guide's framework, and am expanding the sections. Data has been gathered, and I am now solidifying the details. I'm focusing on the molecule's properties, including the CAS number, formula, safety information, and initial synthetic route suggestions. Also, I'm working on integrating insights from a related compound's synthesis to formulate a potential synthetic pathway.

Formulating the Outline

I've refined my approach to building this technical guide. I'm focusing on the guide's logical structure, ensuring a clear and organized presentation of data. Specifically, I'm now integrating safety information, including GHS classifications, alongside other key properties.

Synthesizing Guide Components

I'm now fully immersed in synthesizing the collected data into a structured and informative guide. I'm focusing on weaving together the various components, ensuring clarity and logical flow within the document, including detailed protocol sections. Also, I'm working to integrate references seamlessly into the guide's framework.

An In-Depth Technical Guide to 4-Chloro-2-(dimethylamino)nicotinaldehyde: A Key Intermediate in Modern Drug Discovery

For Research, Scientific, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms and functionalized heterocyclic scaffolds is a cornerstone of rational drug design. Chlorine, in particular, has been shown to profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often leading to significant improvements in potency and metabolic stability.[1] Within this context, 4-Chloro-2-(dimethylamino)nicotinaldehyde emerges as a pivotal, yet specialized, chemical intermediate. Its unique arrangement of a reactive aldehyde, an electron-donating dimethylamino group, and a strategically placed chlorine atom on a pyridine core makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics. This guide provides a comprehensive overview of its chemical structure, formula, properties, and significance in synthetic applications.

Molecular Structure and Chemical Formula

4-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative. The core of the molecule is a pyridine ring, with substituents at the 2, 3, and 4 positions. A chloro group is located at position 4, a dimethylamino group at position 2, and a formyl (aldehyde) group at position 3.

Chemical Formula: C₈H₉ClN₂O[2][3]

Molecular Weight: 184.62 g/mol [2]

CAS Number: 1160474-84-9[2]

Synonyms: 4-chloro-2-(dimethylamino)pyridine-3-carbaldehyde, 4-Chloro-2-(dimethylamino)pyridine-3-carboxaldehyde[2][3]

The structural arrangement of these functional groups imparts a distinct reactivity profile to the molecule. The dimethylamino group acts as a strong electron-donating group, influencing the aromatic system's electron density. The aldehyde function serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, condensations, and oxidations. The chlorine atom at the 4-position is a key site for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities.

Sources

An In-depth Technical Guide to 4-Chloro-2-(dimethylamino)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, 4-Chloro-2-(dimethylamino)nicotinaldehyde stands out as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications in drug discovery, with a particular focus on its role as a precursor to kinase inhibitors.

Compound Profile: 4-Chloro-2-(dimethylamino)nicotinaldehyde

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1160474-84-9 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1][2] |

| Molecular Weight | 184.62 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [1] |

| Storage Conditions | 2-8°C, stored under an inert atmosphere | [1][4] |

| IUPAC Name | 4-chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |

| Synonyms | 4-Chloro-2-(dimethylamino)pyridine-3-carboxaldehyde | [1] |

Note on CAS Number Discrepancy: While the overwhelmingly accepted CAS number for this compound is 1160474-84-9, some suppliers list 2270915-07-4, often with the former as a synonym.[5] Researchers should verify the CAS number with their supplier.

Strategic Synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde

Proposed Synthetic Pathway

The synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde can be envisioned as a three-step process starting from a commercially available substituted pyridine.

Caption: Proposed synthetic workflow for 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned projection based on analogous chemical reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Chloro-4-(dimethylamino)pyridine

-

Reaction Setup: To a solution of 2,4-dichloropyridine in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in a sealed vessel, add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).

-

Reaction Conditions: Heat the mixture to a temperature between 100-150°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The rationale for this step is a nucleophilic aromatic substitution where the more reactive chlorine at the 4-position is displaced by dimethylamine.

-

Work-up and Purification: After completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2 & 3: Directed Ortho-Metalation and Formylation

This two-step, one-pot procedure is inspired by the synthesis of a related compound, 4-amino-2-chloronicotinaldehyde.[6]

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the 2-Chloro-4-(dimethylamino)pyridine from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C using a dry ice/acetone bath.

-

Metalation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture. The dimethylamino group directs the deprotonation to the adjacent 3-position of the pyridine ring.

-

Formylation: After stirring at -78°C for a period to ensure complete metalation, add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture. The lithiated intermediate will act as a nucleophile, attacking the carbonyl carbon of DMF.

-

Work-up and Purification: Allow the reaction to slowly warm to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and purify as described in Step 1.

The Role of 4-Chloro-2-(dimethylamino)nicotinaldehyde in Medicinal Chemistry

The strategic placement of functional groups on the 4-Chloro-2-(dimethylamino)nicotinaldehyde scaffold makes it a highly valuable intermediate in the synthesis of complex heterocyclic systems, particularly those with therapeutic potential.

A Key Building Block for Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.[7] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The structure of 4-Chloro-2-(dimethylamino)nicotinaldehyde is pre-disposed to serve as a precursor for various kinase inhibitor scaffolds.

Caption: Reactivity of 4-Chloro-2-(dimethylamino)nicotinaldehyde in the synthesis of kinase inhibitors.

-

The Aldehyde Group: This functional group is a versatile handle for various chemical transformations. It can readily undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other C-N bond-containing heterocycles which are common features in kinase inhibitors.

-

The Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution and can be displaced by a variety of nucleophiles. More importantly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the introduction of a wide range of substituents, a key strategy in the optimization of kinase inhibitor potency and selectivity.

-

The Dimethylamino Group: This electron-donating group activates the pyridine ring towards electrophilic substitution and can also influence the physicochemical properties of the final molecule, such as solubility and basicity.

The combination of these reactive sites allows for a modular and divergent approach to the synthesis of libraries of potential kinase inhibitors, facilitating structure-activity relationship (SAR) studies.

Importance of the Chloropyridine Moiety in Drug Design

The presence of a chlorine atom on a heterocyclic scaffold can significantly impact the pharmacological properties of a drug molecule.[7] Chlorine is an electronegative and lipophilic atom. Its incorporation can influence:

-

Binding Affinity: The chlorine atom can form halogen bonds with protein residues in the target's active site, enhancing binding affinity and potency.

-

Metabolic Stability: The introduction of a chlorine atom can block sites of metabolism, thereby increasing the half-life of the drug.

-

Pharmacokinetics: The lipophilicity imparted by the chlorine atom can affect absorption, distribution, metabolism, and excretion (ADME) properties.

The chloropyridine moiety, as present in 4-Chloro-2-(dimethylamino)nicotinaldehyde, is therefore a desirable feature in the design of novel therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2-(dimethylamino)nicotinaldehyde.

-

Hazard Statements: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Chloro-2-(dimethylamino)nicotinaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups provides a powerful platform for the construction of diverse and complex heterocyclic scaffolds. While its full potential is still being explored, its utility as a precursor for kinase inhibitors and other biologically active molecules is evident. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its strategic importance in drug discovery, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- Google Patents.

- Google Patents.

-

MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

- Google Patents. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.

-

PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. [Link]

-

MDPI. Efficient Method of (S)-Nicotine Synthesis. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. 4-Chloro-2-(dimethylamino)nicotinaldehyde | 1160474-84-9 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1160474-84-9|4-Chloro-2-(dimethylamino)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 5. parchem.com [parchem.com]

- 6. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for Substituted Nicotinaldehydes: An In-depth Technical Guide

Abstract

Substituted nicotinaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their inherent reactivity, stemming from the aldehyde functionality and the tunable electronic nature of the substituted pyridine ring, makes them versatile synthons for constructing complex molecular architectures. This guide provides an in-depth exploration of the core synthetic pathways for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into reaction optimization, and present detailed protocols for the synthesis of representative substituted nicotinaldehydes. The discussion will encompass classical methods such as oxidation and Vilsmeier-Haack formylation, as well as modern cross-coupling strategies that enable late-stage functionalization.

Introduction: The Strategic Importance of Substituted Nicotinaldehydes

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science.[2] When functionalized with an aldehyde group at the 3-position (nicotinaldehyde), the resulting molecule becomes a powerful intermediate for further chemical elaboration. The aldehyde can readily participate in a variety of transformations, including reductive amination, Wittig reactions, and condensations, to introduce diverse functional groups. Furthermore, substituents on the pyridine ring can modulate the molecule's steric and electronic properties, influencing its reactivity and biological activity.

For instance, chloro-substituted nicotinaldehydes, such as 2-chloronicotinaldehyde and 6-chloronicotinaldehyde, are key precursors for pharmaceuticals and agrochemicals.[1][3][4] The chlorine atom serves as a handle for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other functionalities.[5][6] This guide will focus on the practical synthesis of these and other substituted nicotinaldehydes, providing researchers with a robust toolkit for their own synthetic endeavors.

Core Synthetic Strategies

The synthesis of substituted nicotinaldehydes can be broadly categorized into two main approaches:

-

Construction of the aldehyde on a pre-substituted pyridine ring.

-

Modification of a nicotinaldehyde scaffold through functionalization of the pyridine ring.

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Synthesis via Oxidation of Methyl or Hydroxymethyl Pyridines

A common and direct route to nicotinaldehydes involves the oxidation of the corresponding methyl or hydroxymethyl pyridine precursors. The choice of oxidant is critical to achieving high yields and avoiding over-oxidation to the carboxylic acid.

2.1.1. Oxidation of Hydroxymethylpyridines

The oxidation of hydroxymethylpyridines is a widely employed method. Several oxidizing agents can be utilized, each with its own advantages and limitations.

-

Manganese Dioxide (MnO₂): This is a mild and selective oxidant for allylic and benzylic alcohols. It is particularly useful for the synthesis of 2-chloronicotinaldehyde from 2-chloronicotinol.[3] The reaction is typically carried out by refluxing the alcohol with an excess of activated MnO₂ in a chlorinated solvent like dichloromethane.

-

Swern Oxidation: This DMSO-based oxidation system offers a powerful and often high-yielding alternative.[1][5] The reaction proceeds via an alkoxysulfonium ylide and is known for its mild conditions, which are compatible with a wide range of functional groups. However, it requires cryogenic temperatures and careful control of reagent addition.

-

Pyridinium Chlorochromate (PCC): PCC is another common oxidant for converting primary alcohols to aldehydes.[1] While effective, it is a chromium-based reagent and thus raises environmental and safety concerns.

Table 1: Comparison of Oxidizing Agents for Hydroxymethylpyridines

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Manganese Dioxide (MnO₂) | Reflux in CH₂Cl₂ | Mild, selective | Requires large excess of reagent |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, -78 °C | High yields, mild conditions | Cryogenic temperatures, unpleasant odor |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Readily available | Chromium-based, toxic |

Experimental Protocol: Synthesis of 2-Chloronicotinaldehyde via MnO₂ Oxidation [3]

-

To a four-necked flask, add 2-chloronicotinol (125 g) and 450 ml of dichloromethane.

-

Stir the mixture until the 2-chloronicotinol is fully dissolved.

-

Add activated manganese dioxide (280 g) to the solution.

-

Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield 2-chloronicotinaldehyde.

Formylation of Substituted Pyridines

Direct introduction of an aldehyde group onto a pyridine ring, known as formylation, is another powerful strategy. The Vilsmeier-Haack reaction is a classic and widely used method for this transformation.[7][8]

2.2.1. The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7][8] This electrophilic species then attacks an electron-rich aromatic or heteroaromatic ring.

However, the electron-deficient nature of the pyridine ring makes it generally unreactive towards classical Vilsmeier-Haack conditions.[9] Therefore, this method is most effective for pyridines bearing electron-donating substituents that activate the ring towards electrophilic attack. For less reactive pyridines, more forcing conditions or alternative strategies are required.

Recent advancements have focused on overcoming this limitation. One approach involves the temporary dearomatization of the pyridine ring to generate a more reactive intermediate that can then undergo formylation.[9]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Workflow for ortho-lithiation followed by formylation.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. [10]These methods are invaluable for the synthesis of substituted nicotinaldehydes, particularly for introducing aryl and alkyl substituents onto a pre-formed halonicotinaldehyde scaffold.

2.4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is one of the most widely used cross-coupling methods, forming a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base. [11][12]This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. [6][12] For the synthesis of substituted nicotinaldehydes, a halonicotinaldehyde (e.g., 5-bromonicotinaldehyde) can be coupled with a desired aryl or vinyl boronic acid. [11] Experimental Protocol: Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki Coupling [11]

-

To a reaction vessel, add 5-bromonicotinaldehyde, 2-thienylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (2 equivalents).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-95 °C and stir until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-(thiophen-2-yl)nicotinaldehyde.

2.4.2. Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. [13][14]This reaction is exceptionally useful for introducing alkynyl substituents onto the pyridine ring, which can then be further elaborated. The reaction is typically carried out under mild conditions with a base such as an amine. [13][15] Diagram: Palladium Catalytic Cycles for Cross-Coupling

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scirp.org [scirp.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

Spectroscopic data (NMR, IR, Mass Spec) for 4-Chloro-2-(dimethylamino)nicotinaldehyde.

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(dimethylamino)nicotinaldehyde

Disclaimer: This technical guide provides a comprehensive theoretical and practical framework for the spectroscopic analysis of 4-Chloro-2-(dimethylamino)nicotinaldehyde. Due to the limited availability of published experimental data for this specific compound in the public domain, the spectral data presented herein is based on established principles of spectroscopy and predictions from structurally analogous molecules. Researchers are advised to acquire and interpret experimental data for their specific samples for definitive structural confirmation.

Introduction: Unveiling the Molecular Architecture

4-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique arrangement of a chloro group, a dimethylamino moiety, and an aldehyde function on the pyridine ring presents a versatile scaffold for the development of novel chemical entities. Accurate and unambiguous structural elucidation is the cornerstone of any research and development endeavor. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule.

Our approach in this guide is to not only present the data but to delve into the causality behind the experimental choices and the logic of spectral interpretation. This foundational understanding is critical for researchers, scientists, and drug development professionals to confidently characterize their own molecules and troubleshoot unexpected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: A crucial first step in acquiring high-quality NMR data is meticulous sample preparation.

-

Solvent Selection: The choice of a deuterated solvent is paramount to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is an excellent initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an effective alternative.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for modern NMR spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This provides a universal reference point for chemical shifts.

Data Acquisition:

-

Instrumentation: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the number of scans (typically 8 to 16 for a sample of this concentration) and the relaxation delay.

-

¹³C NMR: A proton-decoupled experiment, such as the standard zgpg30 pulse program, is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 4-Chloro-2-(dimethylamino)nicotinaldehyde in CDCl₃ would exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and the protons of the dimethylamino group.

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-(dimethylamino)nicotinaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.2 - 8.4 | Doublet | 1H | H-6 (Pyridine) |

| ~6.5 - 6.7 | Doublet | 1H | H-5 (Pyridine) |

| ~3.1 - 3.3 | Singlet | 6H | Dimethylamino (-N(CH₃)₂) |

Interpretation:

-

Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group and its anisotropic effect.

-

Pyridine Protons: The pyridine ring protons will appear in the aromatic region. The proton at the 6-position (H-6) is adjacent to the nitrogen atom and will be more deshielded than the proton at the 5-position (H-5). They are expected to appear as doublets due to coupling with each other.

-

Dimethylamino Protons: The six protons of the two methyl groups in the dimethylamino moiety are chemically equivalent and will therefore appear as a single, sharp singlet.

Molecular Structure and Proton Assignments

Caption: Molecular structure with proton numbering.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-2-(dimethylamino)nicotinaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~160 | C-2 (C-N) |

| ~155 | C-6 |

| ~150 | C-4 (C-Cl) |

| ~120 | C-3 (C-CHO) |

| ~108 | C-5 |

| ~40 | Dimethylamino (-N(CH₃)₂) |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the dimethylamino group (C-2) and the carbon bearing the chlorine atom (C-4) will be significantly affected.

-

Dimethylamino Carbons: The two equivalent methyl carbons will appear as a single peak in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: For a solid sample like 4-Chloro-2-(dimethylamino)nicotinaldehyde, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded first.

-

Sample Scan: The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of 4-Chloro-2-(dimethylamino)nicotinaldehyde will show characteristic absorption bands for the aldehyde, the aromatic ring, and the C-Cl bond.

Table 3: Predicted IR Absorption Bands for 4-Chloro-2-(dimethylamino)nicotinaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch (Aldehyde) |

| ~1700 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1350 | Medium | C-N stretch (Aromatic amine) |

| ~800-850 | Strong | C-H out-of-plane bending (Pyridine ring) |

| ~700-800 | Medium-Strong | C-Cl stretch |

Interpretation:

-

Aldehyde Group: The presence of the aldehyde is confirmed by the strong C=O stretching vibration around 1700 cm⁻¹ and the two characteristic, albeit weaker, C-H stretching bands around 2820 and 2720 cm⁻¹.

-

Pyridine Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1600-1480 cm⁻¹ region. The C-H out-of-plane bending vibrations are indicative of the substitution pattern on the ring.

-

C-N and C-Cl Bonds: The C-N stretching of the dimethylamino group and the C-Cl stretching vibration will also be present in the fingerprint region of the spectrum.

Spectroscopic Analysis Workflow

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) and Electrospray Ionization (ESI)

Ionization Method Selection:

-

Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. While this can make the molecular ion peak less abundant, the fragmentation pattern provides a detailed fingerprint of the molecule.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation. This is ideal for confirming the molecular weight.

Data Acquisition:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Interpretation

The mass spectrum will provide the molecular weight and clues about the molecule's structure.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-2-(dimethylamino)nicotinaldehyde

| m/z | Interpretation |

| 184/186 | Molecular ion (M⁺) peak with characteristic ~3:1 isotopic pattern for chlorine |

| 185/187 | Protonated molecule ([M+H]⁺) peak in ESI-MS with chlorine isotopic pattern |

| 155/157 | Loss of the aldehyde group (-CHO) |

| 141/143 | Loss of the dimethylamino group (-N(CH₃)₂) |

Interpretation:

-

Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. For 4-Chloro-2-(dimethylamino)nicotinaldehyde (C₈H₉ClN₂O), the nominal mass is 184 amu. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 184 and 186 with a characteristic 3:1 intensity ratio. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: In EI-MS, common fragmentation pathways would include the loss of the aldehyde group (a loss of 29 amu) and the loss of the dimethylamino group (a loss of 44 amu).

Conclusion: A Synergistic Approach to Structural Confirmation

The definitive characterization of 4-Chloro-2-(dimethylamino)nicotinaldehyde, like any molecule, relies on a synergistic approach where data from multiple spectroscopic techniques are integrated. NMR spectroscopy provides the detailed map of the carbon and proton framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. By understanding the principles behind each technique and the expected spectral outcomes, researchers can confidently and accurately elucidate the structure of this and other novel chemical entities.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

A Technical Guide to the Synthesis and Biological Evaluation of 4-Chloro-2-(dimethylamino)nicotinaldehyde Derivatives

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on a specific, highly versatile precursor, 4-Chloro-2-(dimethylamino)nicotinaldehyde, as a starting point for generating novel derivatives with significant biological potential. We provide an in-depth exploration of synthetic strategies, potential therapeutic applications in oncology and infectious diseases, and detailed, field-proven protocols for biological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, actionable methodologies to accelerate discovery programs based on this promising chemical scaffold.

Introduction to the 4-Chloro-2-(dimethylamino)nicotinaldehyde Scaffold

The Pyridine Nucleus in Drug Discovery

Pyridine, a heterocyclic organic compound structurally related to benzene with one nitrogen atom replacing a methine group, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are noted for a vast range of therapeutic properties, including antimicrobial, anticancer, antioxidant, and anti-tuberculosis activities.[1][2] The nitrogen atom introduces a dipole moment, improves aqueous solubility, and provides a hydrogen bond acceptor site, all of which are critical for modulating pharmacokinetic properties and target binding interactions.

Spotlight on a Versatile Precursor

4-Chloro-2-(dimethylamino)nicotinaldehyde is a particularly valuable starting material.[3][4] Its structure presents three key points for chemical modification, offering a powerful platform for generating diverse chemical libraries:

-

The Aldehyde Group (C3 position): Highly reactive and amenable to a wide range of classical organic reactions, allowing for the introduction of diverse side chains.

-

The Chloro Group (C4 position): An excellent leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of various functionalities.

-

The Dimethylamino Group (C2 position): A strong electron-donating group that modulates the electronic properties of the pyridine ring, influencing reactivity and potential biological interactions.

Rationale for Derivatization

The core rationale for synthesizing derivatives of this scaffold is to explore new chemical space in search of enhanced biological activity. By systematically modifying the structure, researchers can perform Structure-Activity Relationship (SAR) studies to identify which chemical features are critical for a desired therapeutic effect, such as cytotoxicity against cancer cells or inhibitory activity against microbial pathogens.[5]

Synthetic Strategies for Derivative Libraries

The aldehyde functional group is the most accessible handle for initial derivatization. Two highly reliable and versatile reactions for this purpose are the Knoevenagel condensation and Schiff base formation.

Key Synthetic Transformations

The general workflow involves reacting the parent aldehyde with a suitable partner to generate a library of derivatives that can then be subjected to biological screening.

Caption: General synthetic workflows for derivatization.

Detailed Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[6][7] This method is highly efficient and applicable to a wide range of heteroaromatic aldehydes.[8]

Objective: To synthesize a derivative via condensation with malononitrile.

Materials:

-

4-Chloro-2-(dimethylamino)nicotinaldehyde (10 mmol)

-

Malononitrile (11 mmol)

-

Piperidine (2 mmol, catalyst)

-

Ethanol (20 mL, solvent)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 4-Chloro-2-(dimethylamino)nicotinaldehyde (10 mmol) in ethanol (20 mL).

-

Add malononitrile (11 mmol) to the solution.

-

Add piperidine (2 mmol) to the stirred mixture at room temperature.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 2-4 hours.[6]

-

Causality: Heating under reflux provides the necessary activation energy for the condensation while preventing solvent loss. Piperidine acts as a base to deprotonate the active methylene compound, forming a nucleophilic carbanion that attacks the aldehyde's electrophilic carbonyl carbon.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.[6]

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the purified product in a vacuum oven. Characterize by NMR and MS.

Potential Biological Activities & Mechanisms of Action

Derivatives of the pyridine scaffold are known to possess a wide spectrum of biological activities. The primary areas of interest for derivatives of 4-Chloro-2-(dimethylamino)nicotinaldehyde are anticancer and antimicrobial applications.[1][2]

Anticancer Activity

Nicotinic acid and nicotinamide derivatives have gained immense importance in the development of anticancer drugs.[2] Recent studies have shown that certain nicotinic acid derivatives can act as potent cytotoxic agents and inhibitors of key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2).[9][10]

3.1.1 Potential Mechanism: Induction of Apoptosis A primary mechanism by which cytotoxic agents kill cancer cells is through the induction of apoptosis, or programmed cell death.[11] This process is executed by a family of cysteine proteases called caspases.[11]

-

Initiator Caspases (e.g., Caspase-8, Caspase-9): Activated by pro-apoptotic signals.

-

Executioner Caspases (e.g., Caspase-3, Caspase-7): Activated by initiator caspases, they proceed to cleave key cellular substrates, leading to the morphological hallmarks of apoptosis.[12][13]

A critical substrate for executioner caspases is Poly (ADP-ribose) polymerase-1 (PARP-1). The cleavage of PARP-1 is considered a hallmark of apoptosis.[12][14] Therefore, detecting cleaved caspases and cleaved PARP in treated cells provides strong evidence that a compound's cytotoxic effect is mediated by apoptosis.

Caption: Simplified apoptotic signaling cascade.

Antimicrobial Activity

Pyridine derivatives are well-established antimicrobial agents.[15] Their mechanism often involves disrupting the bacterial cell wall or membrane.[16] Studies have shown that the antimicrobial activity of pyridinium salts is influenced by factors like hydrophobicity and the electronic properties of substituents on the pyridine ring.[16][17] For instance, electron-donating groups can sometimes enhance antibacterial activity.[17] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[16]

Experimental Workflows for Biological Evaluation

A logical, tiered approach is essential for efficiently evaluating a new library of chemical compounds. This typically begins with a high-throughput primary screen to identify "hits," followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.

Caption: A typical screening cascade for anticancer agents.

In Vitro Assay Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[18] It measures the metabolic activity of cells, which in most populations, correlates with the number of viable cells.[18] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a derivative compound against a cancer cell line (e.g., HCT-116).

Materials:

-

HCT-116 cells

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well flat-bottom tissue culture plates

-

Derivative compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS).[20]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).

-

Multi-well spectrophotometer (ELISA reader).

Procedure:

-

Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the derivative compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., ranging from 0.1 µM to 100 µM).

-

Controls (Critical for Validation):

-

Vehicle Control: Wells treated with medium containing the same concentration of DMSO as the highest compound concentration. This determines the baseline 100% viability.

-

Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin) to ensure the assay is responsive.

-

Media Blank: Wells with medium but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL). Incubate for 4 hours in a humidified atmosphere. Causality: Only metabolically active, viable cells can reduce the MTT to formazan. Dead cells lack this enzymatic activity, so the amount of purple color is directly proportional to the number of living cells.[19]

-

Solubilization: Add 100 µL of the solubilization solution to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Subtract the media blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Target Validation Protocol: Western Blot for Apoptosis Markers

Western blotting is a fundamental technique to detect specific proteins in a cell lysate, making it an invaluable tool for confirming the molecular events of apoptosis.[12][14]

Objective: To detect an increase in cleaved Caspase-3 and cleaved PARP in cells treated with a hit compound.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease inhibitors

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescent (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer for 30 minutes on ice.[14] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.[14] Causality: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise and ensuring that the signal is specific to the protein of interest.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C.[14]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[14]

-

Detection: Incubate the membrane with ECL substrate and visualize the resulting chemiluminescent signal on an imaging system.

-

Interpretation: An increase in the band intensity for cleaved Caspase-3 (approx. 17/19 kDa) and cleaved PARP (approx. 89 kDa) in the treated samples compared to the untreated control indicates the induction of apoptosis.[12][13]

Structure-Activity Relationship (SAR) Insights

Once IC50 data is generated for a library of compounds, SAR analysis can begin. This involves correlating specific structural changes with changes in biological activity.

Table 1: Example SAR Data for Hypothetical Derivatives

| Compound ID | R-Group (at Aldehyde Position) | IC50 vs. HCT-116 (µM) | IC50 vs. HepG-2 (µM) |

| Parent | -CHO | > 100 | > 100 |

| DERIV-01 | =CH-CN | 25.4 | 32.1 |

| DERIV-02 | =C(CN)₂ | 8.2 | 11.5 |

| DERIV-03 | =CH-(4-methoxyphenyl) | 15.1 | 18.9 |

| DERIV-04 | =CH-(4-nitrophenyl) | 5.5 | 7.8 |

Analysis:

-

Impact of Aldehyde Modification: Simple derivatization of the aldehyde (DERIV-01 to -04) leads to a significant increase in cytotoxic activity compared to the parent aldehyde.

-

Role of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., two cyano groups in DERIV-02, a nitro group in DERIV-04) appears to enhance potency compared to less electron-withdrawing or electron-donating groups (DERIV-01, DERIV-03). This provides a clear direction for the next round of synthesis and optimization.

Future Perspectives & Conclusion

The 4-Chloro-2-(dimethylamino)nicotinaldehyde scaffold represents a fertile starting point for the development of novel therapeutic agents. The synthetic accessibility and potential for diverse biological activity make it an attractive target for academic and industrial research. Future work should focus on expanding derivative libraries through modifications at the 4-position (chloro substitution) and correlating these changes with activity against a broader panel of cancer cell lines and microbial strains. Advanced studies, including in silico molecular docking and in vivo animal models, will be crucial for translating promising in vitro hits into viable drug development candidates. This guide provides the fundamental synthetic and biological protocols necessary to embark on such a discovery program.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Zhang, M., et al. (2020).

- Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.

- Gökçe, M., et al. (2018). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 23(11), 2993.

- Kumar, P., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Journal of Drug Delivery and Therapeutics, 12(4-S), 204-213.

- Krátký, M., et al. (2012). New pyridine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 55, 319-326.

- Girija, C.R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 537-541.

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

- Boatright, K. M., & Salvesen, G. S. (2016). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1419, 1-11.

- Li, Y., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(52), 29774-29780.

- Matsumoto, S., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 15(3), 787.

- Wang, C., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(12), 4239-4244.

- Abou-Seri, S. M., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 355(8), e2200140.

- van der Hooft, J. J. J., et al. (2019). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 12(4), 364-372.

- Abou-Seri, S. M., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie.

- Kaur, R., & Kishore, D. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Synthesis, 17(4), 260-278.

- El-Gohary, N. S., & Shaaban, M. I. (2017). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 22(12), 2129.

- Chen, Q., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(2), 94-100.

-

ResearchGate. (n.d.). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. Retrieved from [Link]

- Singh, A., et al. (2025). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Journal of the Indian Chemical Society.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1160474-84-9|4-Chloro-2-(dimethylamino)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 5. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Substituted Pyridinium N‐Chloramines: Chemical Synthesis and Antibacterial Application | Semantic Scholar [semanticscholar.org]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. clyte.tech [clyte.tech]

- 20. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to 4-Chloro-2-(dimethylamino)nicotinaldehyde: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of the key characteristics of 4-Chloro-2-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative with significant potential as a research chemical in drug discovery and materials science. While specific literature on this compound is emerging, this document synthesizes available data with established chemical principles to offer researchers a thorough understanding of its physicochemical properties, a plausible synthetic route, its predicted reactivity, and potential applications. This guide is intended for an audience of researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven methodologies for its use.

Introduction and Significance

4-Chloro-2-(dimethylamino)nicotinaldehyde, with the CAS numbers 1160474-84-9 and 2270915-07-4, is a trifunctional heterocyclic compound featuring a pyridine core substituted with a reactive chlorine atom, a nucleophilic dimethylamino group, and an electrophilic aldehyde moiety.[1][2][3][4][5] The unique arrangement of these functional groups on the pyridine scaffold makes it a highly versatile and valuable building block for the synthesis of more complex molecules.

The pyridine ring is a ubiquitous motif in medicinal chemistry, and the presence of a halogen at the 4-position opens up a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[6][7] The aldehyde group is a gateway to numerous chemical modifications, including the formation of imines, alcohols, and carboxylic acids, while the dimethylamino group can influence the electronic properties of the molecule and serve as a potential site for further functionalization.[8][9] This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of 4-Chloro-2-(dimethylamino)nicotinaldehyde are summarized in the table below. It is important to note that while basic identifiers and some physical characteristics are available from commercial suppliers, experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature to date.

| Property | Value | Source(s) |

| Systematic Name | 4-chloro-2-(dimethylamino)pyridine-3-carbaldehyde | [1][2] |

| CAS Number | 1160474-84-9, 2270915-07-4 | [1][2][3] |

| Molecular Formula | C₈H₉ClN₂O | [1][2][3] |

| Molecular Weight | 184.62 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [2] |

| Storage Conditions | 2-8°C, stored under an inert atmosphere | [2][3] |

Synthesis and Elucidation

A specific, peer-reviewed synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde is not yet prominently available. However, a plausible synthetic route can be proposed based on the established synthesis of structurally related compounds, such as 4-amino-2-chloronicotinaldehyde.[10] The proposed pathway involves the formylation of a substituted pyridine, followed by the introduction of the dimethylamino group.

Proposed Synthetic Pathway

A likely synthetic approach would start from a readily available dichloropyridine derivative, followed by a regioselective nucleophilic substitution and subsequent formylation. An alternative, and perhaps more direct, route could be adapted from the synthesis of 4-amino-2-chloronicotinaldehyde, which utilizes a directed ortho-metalation approach.[10] A subsequent dimethylation of the amino group would yield the desired product.

Caption: Proposed synthesis adapting a known procedure.

Proposed Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde [10]

-

Under a nitrogen atmosphere, dissolve 2-chloro-4-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -20°C.

-

Add lithium diisopropylamide (LDA) dropwise while maintaining the temperature.

-

Stir the reaction mixture for 30 minutes at -20°C.

-

Add dimethylformamide (DMF) dropwise and allow the reaction to proceed for 1 hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 4-Amino-2-chloronicotinaldehyde [10]

-

Dissolve the 2-chloro-4-fluoropyridine-3-carbaldehyde in a mixture of 1,4-dioxane and ammonia water.

-

Stir the reaction at room temperature for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvents under reduced pressure and purify the residue.

Step 3: Synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde

-

To a solution of 4-amino-2-chloronicotinaldehyde, add an excess of formaldehyde and formic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a suitable base.

-

Extract the product with an organic solvent and purify by column chromatography to yield the final product.

Reactivity and Synthetic Potential

The synthetic utility of 4-Chloro-2-(dimethylamino)nicotinaldehyde stems from the distinct reactivity of its three functional groups.

Caption: Reactivity overview of the title compound.

Reactivity of the 4-Chloro Substituent

The chlorine atom at the 4-position of the pyridine ring is susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack.[11][12]

4.1.1. Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is facilitated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[13]

Caption: Nucleophilic aromatic substitution pathway.

Representative Experimental Protocol for SNAr:

-

Dissolve 4-Chloro-2-(dimethylamino)nicotinaldehyde in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add the desired nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) if necessary.

-

Heat the reaction mixture to a temperature between 80-120°C and monitor by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

4.1.2. Palladium-Catalyzed Cross-Coupling Reactions

The 4-chloro position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.[6][7][14][15][16] The Suzuki coupling, in particular, is a powerful tool for creating biaryl structures, which are common in pharmaceuticals.[6]

Caption: Suzuki cross-coupling workflow.

Representative Experimental Protocol for Suzuki Coupling:

-

To a reaction vessel, add 4-Chloro-2-(dimethylamino)nicotinaldehyde, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Heat the reaction to reflux (80-100°C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction, filter off the catalyst, and extract the product with an organic solvent.

-

Purify by column chromatography.

Reactivity of the Aldehyde Group

The aldehyde functional group is a versatile handle for a wide range of chemical transformations.[8][9][17][18][19]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents such as potassium permanganate or Jones reagent.

-

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene.

-

Aldol Condensation: Reaction with an enolizable carbonyl compound to form a β-hydroxy carbonyl compound.

Representative Experimental Protocol for Reductive Amination:

-

Dissolve 4-Chloro-2-(dimethylamino)nicotinaldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Add the desired primary or secondary amine (1.0-1.2 equivalents).

-

Stir for 20-30 minutes to allow for imine formation.

-

Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) in portions.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent and purify by column chromatography.

Potential Applications in Research

While specific applications of 4-Chloro-2-(dimethylamino)nicotinaldehyde are not yet widely published, its structural motifs suggest significant potential in several areas of research, particularly in medicinal chemistry.

-

Kinase Inhibitors: The substituted pyridine core is a common scaffold in many kinase inhibitors used in oncology.[20] The ability to functionalize the 4-position via Suzuki coupling allows for the rapid generation of libraries of compounds for screening against various kinases.

-

Agrochemicals: Halogenated pyridines are frequently used as intermediates in the synthesis of pesticides and herbicides.[21]

-

Materials Science: The pyridine nitrogen can act as a ligand for metal ions, suggesting potential applications in the synthesis of metal-organic frameworks (MOFs) or functional dyes.

Handling, Storage, and Safety

As a research chemical, 4-Chloro-2-(dimethylamino)nicotinaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8°C under an inert atmosphere, to prevent degradation.[2][3]

Conclusion

4-Chloro-2-(dimethylamino)nicotinaldehyde is a promising and versatile building block for chemical synthesis. Its trifunctional nature, with three distinct and chemoselectively addressable reactive sites, provides a powerful platform for the construction of complex molecular architectures. While the full scope of its applications is still being explored, the principles of reactivity outlined in this guide, based on the well-established chemistry of substituted pyridines and aldehydes, offer a solid framework for its use in medicinal chemistry, agrochemical synthesis, and materials science. As research progresses, this compound is poised to become a valuable tool in the synthetic chemist's arsenal.

References

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

- Cieplak, M., & Klajn, J. (2014). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 11(10), 734-738.

-

Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved from [Link]

- Miyadera, A., et al. (2004). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 32(11), 1299-1305.

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.

- Movassaghi, M., & Hill, M. D. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 8(8), 1725-1728.

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

- Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5675-5681.

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

- Gurak, J. A., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 138(17), 5805-5808.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. Retrieved from [Link]

-

Britannica. (2025, December 23). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]

-

ResearchGate. (2006, January). Single-Step Preparation of a 4-(Dimethylamino)pyridine Analogue Bearing a Sulfoxide as New Chiral Inducer. Preliminary Evaluation as Nucleophilic Catalyst. Retrieved from [Link]

-